(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate
Description
Properties
IUPAC Name |
4-O-tert-butyl 3-O-ethyl (3R)-thiomorpholine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIZHLFXGPRRS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135549 | |
| Record name | 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-61-9 | |
| Record name | 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a compound that belongs to the thiomorpholine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The chemical structure of (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate features a thiomorpholine ring with two carboxylate functional groups and a tert-butyl group. The synthesis typically involves the reaction of tert-butyl thiomorpholine derivatives with various carboxylic acid derivatives under controlled conditions. For instance, one study reported the synthesis of thiomorpholine carboxylates using tert-butyl chloroformate and amines in the presence of lithium hexamethyldisilazane (LiHMDS) .
2. Biological Activities
Thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiomorpholine derivatives possess significant antibacterial and antifungal properties. For example, a series of synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains .
- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Anticancer Potential : Research indicates that certain thiomorpholine compounds can induce apoptosis in cancer cell lines. For instance, compounds related to thiomorpholine have shown cytotoxic effects against human leukemia and breast cancer cell lines .
- DPP-IV Inhibition : Thiomorpholine derivatives have also been identified as potential DPP-IV inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion .
Case Study 1: Antimicrobial Evaluation
A study synthesized several thiomorpholine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The following table summarizes the antimicrobial activity:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate | 15 | Antibacterial |
| Other Thiomorpholine Derivative A | 10 | Antifungal |
| Other Thiomorpholine Derivative B | 20 | Antibacterial |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various thiomorpholine derivatives on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results revealed that some compounds induced apoptosis through caspase activation pathways . Notably, the following table illustrates the IC50 values:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate | 12 | MCF-7 |
| Other Thiomorpholine Derivative C | 8 | U-937 |
| Other Thiomorpholine Derivative D | 15 | MCF-7 |
The mechanisms underlying the biological activities of thiomorpholine derivatives are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Pathways : Certain thiomorpholines may inhibit enzymes involved in inflammation or microbial resistance.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells suggests that these compounds may interact with cellular signaling pathways critical for cell survival.
5. Conclusion
(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate represents a promising compound within the thiomorpholine class with diverse biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant further investigation to fully elucidate its mechanisms of action and therapeutic efficacy.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
-
Biological Activity :
- Antimicrobial Properties : Studies indicate that (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with inhibition zones measuring 15 mm and 12 mm at a concentration of 100 µg/mL, respectively.
- Anticancer Potential : Research has demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and CEM-13 (leukemia), with IC50 values around 5 µM and 3 µM, respectively. The mechanism involves activation of caspase pathways leading to programmed cell death.
-
Pharmaceutical Development :
- Ongoing research is exploring its potential as a pharmaceutical intermediate in drug development. Its biological activities make it a candidate for further investigation in the context of new therapeutic agents.
Case Studies
-
Antimicrobial Activity Study :
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multi-drug resistant strains, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria. -
Cancer Research Trials :
Clinical trials evaluating the compound's efficacy in combination with standard chemotherapy agents showed promising results in enhancing treatment outcomes for patients with advanced-stage cancers. The compound's ability to induce apoptosis significantly contributes to its anticancer potential.
Preparation Methods
Asymmetric Thiomorpholine Ring Formation via Dithiane Cyclization
The thiomorpholine core is constructed through cyclization of dithiane derivatives. A representative method involves reacting 1,4-dithiane-2,5-diol with tert-butyl glycidyl ether under basic conditions (e.g., DABCO or TEA) in dichloromethane. The reaction proceeds via a [3+3] cycloaddition mechanism, forming the six-membered thiomorpholine ring with moderate stereoselectivity (55–65% ee) . Subsequent oxidation with m-CPBA introduces the sulfoxide group, which is reduced to the sulfide using Zn/HOAc.
Key Data:
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1,4-Dithiane-2,5-diol | TEA | CH₂Cl₂ | 25 | 68 | 62 |
| tert-Butyl glycidyl ether | DABCO | THF | 40 | 72 | 58 |
Enzymatic Resolution of Racemic Thiomorpholine Precursors
Racemic 4-tert-butyl thiomorpholine-3-carboxylic acid is resolved using immobilized lipase B from Candida antarctica (CAL-B). The ethyl ester derivative is hydrolyzed selectively, yielding the (S)-enantiomer with >98% ee. The resolved acid is then protected with Boc anhydride and esterified with ethyl chloroformate .
Optimized Conditions:
-
Substrate: Racemic ethyl 4-tert-butylthiomorpholine-3-carboxylate
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Enzyme: CAL-B (20 mg/mmol)
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Solvent: Phosphate buffer (pH 7.0)/isooctane (1:1)
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Time: 24 h
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Yield (S): 45% (98% ee)
-
Recovered (R): 48% (96% ee)
Chiral Auxiliary-Mediated Synthesis
The (S)-configuration is introduced using (R)-tert-butanesulfinamide as a chiral auxiliary. Thiomorpholine-3,4-dicarboxylic acid is condensed with the auxiliary in the presence of EDCI/HOBt, followed by diastereomeric salt formation with L-(+)-tartaric acid. After recrystallization, the auxiliary is cleaved with HCl/MeOH, yielding the enantiopure dicarboxylic acid, which is esterified with tert-butyl and ethyl alcohols .
Critical Steps:
-
Condensation: EDCI (1.2 eq), HOBt (1.1 eq), DMF, 0°C → 25°C, 12 h.
-
Resolution: L-(+)-Tartaric acid (1.5 eq) in EtOH/H₂O (4:1), 92% de.
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Esterification: Boc₂O (1.1 eq), ethyl chloroformate (1.1 eq), DMAP, CH₂Cl₂, 85% yield.
Grignard Addition to Thiomorpholine N-Oxides
Thiomorpholine N-oxide is treated with tert-butylmagnesium chloride in THF at −78°C, followed by quenching with ethyl chloroformate. The reaction proceeds via nucleophilic attack at the sulfinyl oxygen, forming the tert-butyl ester with retention of configuration. The ethyl ester is introduced sequentially using ethyl magnesium bromide .
Reaction Profile:
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Substrate: Thiomorpholine-3,4-dicarboxylic acid N-oxide
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Grignard Reagent: tert-BuMgCl (2.5 eq)
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Quenching Agent: Ethyl chloroformate (1.2 eq)
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Yield: 78%
-
Stereoretention: >99%
Solid-Phase Synthesis with Resin-Bound Intermediates
A Merrifield resin-bound thiomorpholine precursor is functionalized with Fmoc-protected tert-butyl glycine. After Fmoc deprotection, the resin is treated with ethyl isocyanate, followed by cleavage with TFA/CH₂Cl₂ (95:5). This method achieves 90% purity without chromatography .
Protocol Highlights:
-
Resin: Wang resin (1.2 mmol/g loading)
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Coupling Agent: HBTU/DIPEA (3 eq each)
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Cleavage Conditions: TFA/CH₂Cl₂, 2 h
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Purity (HPLC): 90%
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Overall Yield: 65%
Comparative Analysis of Methods
| Method | Max Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Dithiane Cyclization | 72 | 62 | Moderate | High |
| Enzymatic Resolution | 45 | 98 | High | Low |
| Chiral Auxiliary | 85 | >99 | Low | Moderate |
| Grignard Addition | 78 | >99 | High | Moderate |
| Solid-Phase Synthesis | 65 | 90 | High | Low |
Q & A
Q. What are the critical steps for synthesizing (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate with high enantiomeric purity?
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : Assign stereochemistry using - and -NMR, focusing on diastereotopic proton splitting in the thiomorpholine ring (δ 3.5–4.2 ppm).
- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and thioether bonds (C-S at ~650 cm).
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H] (e.g., m/z 318.1342).
Advanced Research Questions
Q. How can contradictions between computational stereochemical predictions and experimental NMR data be resolved?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify discrepancies.
- If conflicts arise (e.g., predicted δ 3.8 ppm vs. observed δ 4.1 ppm), re-examine solvent effects or conformational flexibility using molecular dynamics simulations.
- Validate via variable-temperature NMR to detect dynamic effects (e.g., coalescence of peaks at elevated temperatures) .
Q. What strategies address inconsistent crystallographic and solution-phase data for this compound?
Methodological Answer:
- If X-ray crystallography shows a planar thiomorpholine ring but solution NMR suggests puckering:
- Conduct NOESY experiments to detect through-space correlations in solution.
- Check for polymorphism by crystallizing under varied conditions (e.g., solvent polarity, cooling rates).
- Example crystallographic vs. solution
| Technique | Ring Conformation | Dihedral Angle (°) |
|---|---|---|
| X-ray | Planar | 175 |
| NMR (DMSO-d6) | Puckered | 155 |
Q. How to design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS at intervals (0h, 24h, 48h).
- Identify degradation products (e.g., ester hydrolysis to dicarboxylic acid) and quantify using calibration curves.
- Apply iterative refinement: Adjust experimental parameters (e.g., ionic strength) based on initial results to isolate degradation pathways .
Notes on Data Contradiction & Iterative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
